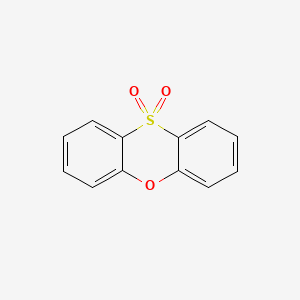

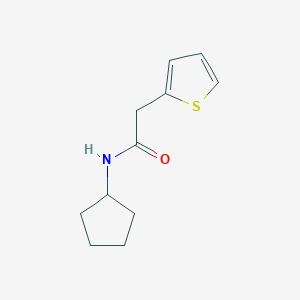

![molecular formula C15H14N2O3S B5571880 methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5571880.png)

methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

"Methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" is a compound with significant chemical interest, particularly in the study of its synthesis, molecular structure, and various properties. The research delves into various aspects of the compound, offering insights into its unique characteristics.

Synthesis Analysis

The synthesis of related compounds involves a range of chemical reactions and processes. For example, in the study of methyl 2-hydroxy-4-(5-R-thiophen-2-yl)benzoate, the introduction of methoxy and cyano groups to the thiophenyl moiety resulted in unique luminescence properties (Kim et al., 2021). Additionally, the synthesis of methyl 4-(4-aminostyryl) benzoate was explored, showcasing potential as a precursor in Schiff base derivatives (Mohamad, Hassan, & Yusoff, 2017).

Molecular Structure Analysis

Research has been conducted on similar molecules to understand their molecular structures. For instance, in the study of isomeric reaction products of methyl benzoates, hydrogen-bonded structures were observed, showcasing the importance of molecular interactions in determining the overall structure (Portilla et al., 2007).

Chemical Reactions and Properties

The compound and its derivatives exhibit a variety of chemical reactions. For example, a study on the chlorination products of methyl 4-amino-2-hydroxy-benzoate provided insights into the chemical reactions and resulting properties (Stelt, Suurmond, & Nauta, 1956).

Physical Properties Analysis

The physical properties of similar compounds have been extensively studied. For example, the growth and spectroscopic studies of methyl-para-hydroxy benzoate, a potential organic nonlinear optical material, provided insights into its physical properties (Selvaraju, Kirubavathi, & Kumararaman, 2009).

Chemical Properties Analysis

In-depth analysis of the chemical properties of related compounds has been conducted. For instance, the synthesis and properties of the chlorination products of methyl 4-amino-2-hydroxy-benzoate revealed significant insights into their chemical behavior and potential applications (Stelt, Suurmond, & Nauta, 1956).

科学的研究の応用

Synthesis and Liquid Crystalline Behaviors

Synthesis and Study of Liquid Crystalline Behaviors : Research on compounds similar to "methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" has shown significant interest in their synthesis and the study of their liquid crystalline behaviors. For instance, derivatives of Schiff bases bearing an ester linkage as a central core were synthesized and their liquid crystalline phases observed. These compounds displayed a broad range of nematic mesophases, with the stability of these mesophases depending mainly on the length of the terminal alkoxy chain and the effect of substituent groups (Al-Obaidy, Tomi, & Abdulqader, 2021).

Photophysical and Chemical Properties

Novel Synthesis and Characterization : Another study focused on the novel one-pot synthesis of "methyl 4-hydroxy-2-thioxo-1,2-dihydroquinoline-3-carboxylate," showcasing the method's efficacy and the compound's potential in further synthetic applications. The research detailed the structural confirmation using various spectroscopic techniques, indicating the utility of these compounds in advanced materials science and potentially in pharmacological contexts (Kovalenko et al., 2019).

Applications in Advanced Materials

Liquid Crystalline Mixtures and Molecular Polarizability : Investigations into liquid crystalline mixtures involving compounds with structures similar to "methyl 4-({[(4-hydroxyphenyl)amino]carbonothioyl}amino)benzoate" have revealed their potential in creating materials with specific optical and electronic properties. These studies delve into the phase transitions and molecular polarizability of such mixtures, offering insights into their applications in displays, sensors, and other technologies (Shahina et al., 2016).

特性

IUPAC Name |

methyl 4-[(4-hydroxyphenyl)carbamothioylamino]benzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14N2O3S/c1-20-14(19)10-2-4-11(5-3-10)16-15(21)17-12-6-8-13(18)9-7-12/h2-9,18H,1H3,(H2,16,17,21) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHAGEDPJJVVFKL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=CC=C(C=C1)NC(=S)NC2=CC=C(C=C2)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14N2O3S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

302.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

22.3 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID24785172 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Methyl 4-[(4-hydroxyphenyl)carbamothioylamino]benzoate | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-(3-methylbutyl)-8-[(2-oxopiperidin-1-yl)acetyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5571807.png)

![N-(3,5-difluorophenyl)-N'-(2-{[2-methyl-6-(4-morpholinyl)-4-pyrimidinyl]amino}ethyl)urea](/img/structure/B5571818.png)

![methyl 4-[(3-{[4-(methoxycarbonyl)benzylidene]amino}-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]benzoate](/img/structure/B5571820.png)

![ethyl 4-[2-(4,6-dioxo-2-thioxotetrahydro-5(2H)-pyrimidinylidene)hydrazino]benzoate](/img/structure/B5571835.png)

![2-{[5-(2-furyl)-4-isopropyl-4H-1,2,4-triazol-3-yl]thio}-N-1,3-thiazol-2-ylpropanamide](/img/structure/B5571843.png)

![6-(1,3-benzodioxol-5-ylmethyl)-1,3-dimethyl-5,6,7,8-tetrahydropyrimido[4,5-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B5571850.png)

![2-{[5-(2-furyl)-1,3,4-oxadiazol-2-yl]thio}-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B5571851.png)

![4-fluoro-N-{3-[3-(1H-imidazol-2-yl)-1-piperidinyl]-3-oxopropyl}benzamide](/img/structure/B5571856.png)

![(1S*,5R*)-6-(5-isopropyl-2-methyl-3-furoyl)-3-[(4-methyl-1H-imidazol-5-yl)methyl]-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5571874.png)